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Compound of Interest

Compound Name: Maralixibat Chloride

Cat. No.: B1675086

Technical Support Center: Maralixibat Chloride
Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working on Maralixibat
chloride clinical trials. The focus is on strategies to minimize the placebo effect, a significant
challenge in studies with subjective endpoints like pruritus.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Maralixibat chloride and how might it
influence the placebo effect?

Maralixibat chloride is a reversible inhibitor of the ileal bile acid transporter (IBAT).[1][2][3] By
blocking IBAT, Maralixibat reduces the reabsorption of bile acids from the terminal ileum,
leading to their increased fecal excretion.[1][4] This interruption of the enterohepatic circulation
of bile acids results in lower serum bile acid (sBA) levels.[1][4] The exact mechanism by which
this alleviates pruritus in cholestatic diseases like Alagille syndrome (ALGS) and progressive
familial intrahepatic cholestasis (PFIC) is not fully understood, but it is strongly correlated with
the reduction in sBA.[1][4]

The drug's primary gastrointestinal site of action can lead to side effects like diarrhea and
abdominal pain.[3] These noticeable side effects can inadvertently unblind participants and
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investigators, potentially influencing their reporting of subjective outcomes like itch and thus
contributing to a differential placebo effect between the active and placebo arms.

Q2: How significant is the placebo effect in clinical trials for cholestatic pruritus?

The placebo effect is a well-documented and significant factor in clinical trials for cholestatic
pruritus. Pruritus is a subjective symptom, making its assessment susceptible to patient and
observer expectations.[5] Clinical trials of other drugs for pruritus in cholestatic conditions have
also reported a substantial placebo response.[6]

In a Phase 2 study of Maralixibat in adults with primary biliary cholangitis (PBC) and pruritus, a
large placebo effect was noted, which may have confounded the assessment of the primary
endpoint.[3] In a trial of another IBAT inhibitor, odevixibat, for PFIC, 28.7% of patients in the
placebo group demonstrated a significant reduction in pruritus.[7]

Q3: What are the key regulatory considerations for using a placebo in Maralixibat clinical trials,
especially in a pediatric population?

The U.S. Food and Drug Administration (FDA) provides guidance on the ethical use of
placebos in clinical trials, particularly in life-threatening diseases and pediatric populations.[8]
[9][10][11][12] Key considerations include:

« Justification for Placebo Use: The rationale for using a placebo must be scientifically sound
and clearly articulated, especially when effective treatments are available.[8][12]

e Minimizing Risk: Protocols should include measures to minimize risks to participants on
placebo, such as limiting the duration of placebo exposure and establishing clear criteria for
withdrawal or "rescue" therapy.[13][14]

o Informed Consent: The informed consent process must clearly explain the risks and potential
disadvantages of receiving a placebo.[8]

» Blinding and Unblinding Procedures: The protocol should detail the procedures for
maintaining the blind and for unblinding in the event of an adverse event.[8][12]

For pediatric trials, these considerations are even more critical, and the trial design should
prioritize the well-being of the child participants.[13]
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Troubleshooting Guides

Problem: High variability and suspected placebo response in pruritus scores.
Possible Causes:

 Inconsistent understanding or application of the pruritus rating scale (e.g., Itch Reported
Outcome - ItchRO™).

o Expectation bias from participants, caregivers, or investigators.
» Natural fluctuations in pruritus severity.
Solutions:

e Rigorous Training on Pruritus Assessment: Implement a comprehensive training program for
patients, caregivers, and investigators on the use of the ItchRO™ scale.

o Standardize Investigator-Participant Interactions: Train investigators to use neutral language
and avoid suggestive questioning that could influence patient-reported outcomes.

» Blinded Independent Review: If feasible, incorporate a blinded independent review of clinical
endpoints.

Problem: Potential for unblinding due to gastrointestinal side effects of Maralixibat.
Possible Causes:

» Higher incidence of diarrhea or abdominal pain in the active treatment group compared to
the placebo group.

Solutions:

¢ Use of an Active Placebo: Consider an active placebo that mimics the common, non-
therapeutic side effects of Maralixibat. This can help to maintain the blind.

¢ Blinding of Outcome Assessors: Employ outcome assessors who are not involved in the day-
to-day management of the patient and are blinded to treatment allocation.
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o Careful Wording in Informed Consent: While informing participants of potential side effects,
avoid language that could create strong expectations for specific side effects in the active

group.

Data Presentation

Table 1: Placebo Response Rates in IBAT Inhibitor Clinical Trials for Cholestatic Pruritus
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Clinical Trial
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Change in
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randomized
withdrawal
period, patients
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significant
increase in
pruritus (1.7 [15],[4]
points on the
ItchRO scale),
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the impact of
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PEDFIC 1
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28.7% of patients
in the placebo
arm had a
_— [171.[21.[7]
significant
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pruritus.
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Experimental Protocols

1. Protocol for a Randomized Withdrawal Trial Design

This design is particularly useful for assessing the efficacy of a treatment in a chronic condition
and can help to minimize long-term exposure to placebo for all participants. The ICONIC trial
for Maralixibat in ALGS utilized this design.[15][18]

Methodology:

o Open-Label Run-in Phase: All eligible participants receive Maralixibat for a pre-specified
period (e.g., 18 weeks in the ICONIC trial). During this phase, responders to the treatment
are identified based on pre-defined criteria (e.g., a clinically meaningful reduction in pruritus
scores).[15][17][19]

» Randomization: Only participants who have demonstrated a response to Maralixibat are
randomized in a double-blind manner to either continue receiving Maralixibat or switch to a
matching placebo for a shorter, pre-defined period (e.g., 4 weeks).[9][15][19][20]

o Withdrawal Phase Assessment: The primary endpoint is the change in the outcome measure
(e.g., pruritus score) during this withdrawal phase. A worsening of symptoms in the placebo
group compared to the group continuing active treatment demonstrates the efficacy of the
drug.[9][20]

o Open-Label Extension: Following the withdrawal phase, all participants may be offered to
receive or continue receiving Maralixibat in an open-label extension phase to gather long-
term safety and efficacy data.[19]

2. Protocol for Patient and Caregiver Training on the Itch Reported Outcome (ItchRO™)
Instrument

The ItchRO™ is a validated tool for assessing pruritus in pediatric cholestatic liver diseases
and exists in two versions: ItchRO(Patient) for self-completion and ItchRO(Observer) for
caregivers.[21][22][23][24]

Methodology:
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e Initial Training Session:

o Explain the purpose and importance of accurate and consistent reporting of itch-related
symptoms.

o Introduce the ItchRO™ diary (patient or observer version as appropriate) and review the
0-4 scoring scale in detail, providing clear examples for each level (O=none, 1=mild,
2=moderate, 3=severe, 4=very severe).[6]

o Discuss the specific itch-related symptoms to consider, such as rubbing, scratching, skin
damage, sleep disturbances, and irritability.[21][23]

o Provide instructions on the frequency of reporting (twice daily - morning and evening).[21]
[23]

e Practice and Feedback:
o Ask the patient/caregiver to complete a practice entry and discuss their scoring rationale.

o Provide feedback to ensure they have a clear understanding of the scale and are applying
it consistently.

e Ongoing Reinforcement:
o At each study visit, briefly review the importance of accurate reporting.
o Address any questions or difficulties the patient/caregiver may be having with the diary.

o Review their diary entries for completeness and consistency.

Mandatory Visualization
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Caption: Maralixibat's mechanism of action in inhibiting IBAT.
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Caption: Workflow of a Randomized Withdrawal Trial Design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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